molecular formula C21H20N4O2 B7478802 1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine

1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine

Cat. No.: B7478802
M. Wt: 360.4 g/mol
InChI Key: DHVRJMVHAUYWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrazole core and a phenylpiperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

1-{1H,4H-Chromeno[4,3-C]pyrazole-3-carbonyl}-4-phenylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features and its potential for diverse biological activities.

Properties

IUPAC Name

2,4-dihydrochromeno[4,3-c]pyrazol-3-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(25-12-10-24(11-13-25)15-6-2-1-3-7-15)20-17-14-27-18-9-5-4-8-16(18)19(17)22-23-20/h1-9H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVRJMVHAUYWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4COC5=CC=CC=C5C4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.